Enterobactin

説明

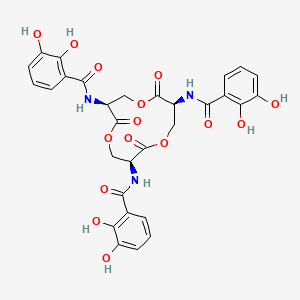

Enterochelin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Streptomyces wadayamensis, Bos taurus, and Streptomyces albidoflavus with data available.

An iron-binding cyclic trimer of 2,3-dihydroxy-N-benzoyl-L-serine. It is produced by E COLI and other enteric bacteria.

Structure

3D Structure

特性

IUPAC Name |

N-[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]-2,3-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERBHKJMVBATSJ-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182617 | |

| Record name | Enterobactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

669.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28384-96-5, 9001-98-3 | |

| Record name | Enterobactin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28384-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enterobactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028384965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enterobactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENTEROBACTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35C9R2N24F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chymosin preparation, escherichia coli k-12 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enterobactin Biosynthesis Pathway in E. coli: A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the constant battle for essential nutrients, pathogenic bacteria have evolved sophisticated mechanisms to acquire iron, a critical element for their survival and virulence. One of the most powerful strategies employed by Escherichia coli and other Gram-negative bacteria is the synthesis and secretion of high-affinity iron chelators known as siderophores. Enterobactin, the archetypal catecholate siderophore produced by E. coli, exhibits an exceptionally high affinity for ferric iron (Kₐ ≈ 10⁴⁹ M⁻¹), making it a key player in iron acquisition and a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, offering researchers, scientists, and drug development professionals a comprehensive resource detailing the molecular machinery, quantitative parameters, and experimental methodologies crucial for its study and therapeutic exploitation.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that converts the primary metabolite chorismate into the cyclic trimer of 2,3-dihydroxybenzoyl-L-serine. This pathway is encoded by a series of genes, primarily the ent gene cluster, which are tightly regulated by the intracellular iron concentration.

Genes and Enzymes of the this compound Biosynthesis Pathway

The core enzymatic machinery responsible for this compound synthesis is encoded by the entA, entB, entC, entD, entE, and entF genes. An additional gene, entH (ybdB), has been identified to encode a thioesterase that enhances the efficiency of the pathway.

| Gene | Enzyme | Function |

| entC | Isochorismate synthase | Converts chorismate to isochorismate.[1][2] |

| entB | Isochorismatase / Aryl Carrier Protein (ArCP) | A bifunctional enzyme. The N-terminal domain possesses isochorismatase activity, converting isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate (DHB).[1][3] The C-terminal domain functions as an aryl carrier protein that is phosphopantetheinylated by EntD and subsequently acylated with DHB by EntE.[3][4] |

| entA | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | Oxidizes 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate (DHB).[1][5] |

| entD | Phosphopantetheinyl transferase | Transfers a 4'-phosphopantetheinyl moiety from coenzyme A to the apo-EntB ArCP and apo-EntF peptidyl carrier protein (PCP) domains, converting them to their active holo forms.[3] |

| entE | 2,3-dihydroxybenzoate-AMP ligase | Activates DHB by adenylation, forming a DHB-AMP intermediate, and then transfers the DHB moiety to the holo-EntB ArCP.[3] |

| entF | This compound synthetase | A large non-ribosomal peptide synthetase (NRPS) that catalyzes the condensation of three molecules of DHB-S-EntB with three molecules of L-serine, followed by cyclization to form this compound.[6] |

| entH (ybdB) | Thioesterase | Interacts with the ArCP domain of EntB and is thought to optimize this compound biosynthesis.[7] |

Visualizing the this compound Biosynthesis Pathway

The following diagram illustrates the sequential enzymatic reactions involved in the conversion of chorismate to this compound.

Caption: The this compound biosynthesis pathway in E. coli.

Quantitative Analysis of the Pathway

Understanding the kinetics of the enzymes involved in this compound biosynthesis is crucial for developing targeted inhibitors and for metabolic engineering efforts aimed at enhancing siderophore production.

| Enzyme | Substrate(s) | Kₘ | kcat | Reference(s) |

| EntD | apo-EntB | 6.5 µM | 5 min⁻¹ | [1] |

| EntE | holo-EntB | << 1 µM | 100 min⁻¹ | [1] |

| EntF | DHB-S-EntB, L-Serine, ATP | - | 120-140 min⁻¹ | [3] |

Note: Kinetic data for all enzymes in the pathway under standardized conditions are not fully available in the literature. The provided data represents key steps in the latter half of the pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Quantification of Catechol Siderophores: The Arnow Assay

The Arnow assay is a colorimetric method used for the specific detection and quantification of catechol-containing compounds like this compound.

Materials:

-

0.5 N HCl

-

Nitrite-molybdate reagent: 10 g sodium nitrite and 10 g sodium molybdate dissolved in 100 mL of distilled water.

-

1 N NaOH

-

2,3-dihydroxybenzoic acid (DHB) standard solution (e.g., 1 mM in ethanol)

-

Bacterial culture supernatant

-

Spectrophotometer

Protocol:

-

To 1 mL of the bacterial culture supernatant, add 1 mL of 0.5 N HCl and mix.[5]

-

Add 1 mL of the nitrite-molybdate reagent and mix. A yellow color will develop if catechols are present.[5]

-

Add 1 mL of 1 N NaOH and mix. The solution will turn red in the presence of catechols.[5]

-

Add 1 mL of distilled water and mix.[5]

-

Measure the absorbance at 510 nm using a spectrophotometer.

-

Prepare a standard curve using known concentrations of DHB to determine the concentration of catechol in the sample, expressed as µM equivalents.[5]

Purification of His-tagged this compound Biosynthesis Enzymes

The following is a general protocol for the purification of N-terminally His-tagged this compound biosynthesis enzymes (e.g., EntA, EntE) from E. coli. This protocol can be adapted for other His-tagged proteins.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) carrying the expression plasmid for the His-tagged protein.

-

Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA Agarose resin

-

Lysozyme

-

DNase I

-

Protease inhibitor cocktail

Protocol:

-

Cell Culture and Induction: Grow the E. coli expression strain in appropriate media at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (final concentration 0.5-1 mM) and continue to grow for 4-6 hours at 30°C.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer supplemented with lysozyme, DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

-

Clarification: Sonicate the cell suspension on ice to ensure complete lysis. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Binding: Add the clarified lysate to a column containing equilibrated Ni-NTA agarose resin. Allow the lysate to bind to the resin by gentle agitation for 1 hour at 4°C.

-

Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE to assess purity.

-

Buffer Exchange/Desalting: Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).

Experimental Workflow for Inhibitor Screening

This workflow outlines a general strategy for identifying and characterizing inhibitors of the this compound biosynthesis pathway.

Caption: A generalized workflow for screening and identifying inhibitors of this compound biosynthesis.

Signaling and Regulation

The biosynthesis of this compound is tightly regulated to maintain iron homeostasis and prevent iron toxicity. The primary regulator is the Ferric Uptake Regulator (Fur) protein.

Under iron-replete conditions, Fur binds to Fe²⁺ and acts as a transcriptional repressor, binding to "Fur boxes" in the promoter regions of the ent genes, thereby blocking their transcription.[8] When intracellular iron levels are low, Fe²⁺ dissociates from Fur, leading to a conformational change in the Fur protein. This prevents its binding to the Fur boxes, de-repressing the transcription of the ent genes and initiating the synthesis of this compound.[8]

Caption: Regulation of this compound biosynthesis by the Fur protein in response to iron levels.

Conclusion

The this compound biosynthesis pathway in E. coli represents a highly efficient and tightly regulated system for iron acquisition, making it a critical factor in bacterial pathogenesis. The detailed understanding of its genetic and biochemical basis, as presented in this guide, provides a solid foundation for the rational design of novel antimicrobial agents that target this essential pathway. By disrupting the ability of pathogenic bacteria to acquire iron, it is possible to develop new therapeutic strategies to combat the growing threat of antibiotic resistance. Further research into the kinetic parameters of all the pathway's enzymes and the intricate protein-protein interactions will undoubtedly unveil new opportunities for targeted drug development.

References

- 1. The this compound biosynthetic intermediate 2,3‐dihydroxybenzoic acid is a competitive inhibitor of the Escherichia coli isochorismatase EntB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.igem.org [static.igem.org]

- 3. mdpi.com [mdpi.com]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Less is more: this compound concentration dependency in copper tolerance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Breaking a pathogen’s iron will: inhibiting siderophore production as an antimicrobial strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Evidence of isochorismate channeling between the Escherichia coli this compound biosynthetic enzymes EntC and EntB - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of the Siderophore Enterobactin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin, also known as enterochelin, stands as a paradigm in the study of microbial iron acquisition. First described in 1970, this cyclic tricatecholate siderophore, primarily produced by Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium, exhibits an unparalleled affinity for ferric iron (Fe³⁺).[1][2][3][4] Its discovery opened a new frontier in understanding bacterial physiology, host-pathogen interactions, and the intricate mechanisms of nutrient scavenging. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and mechanism of action of this compound, with a focus on the experimental methodologies that have been pivotal in its characterization.

Discovery and Early History

The year 1970 marked the independent discovery of this compound by two research groups. I. G. O'Brien and F. Gibson, working with Escherichia coli, named the compound "enterochelin".[1][2] Simultaneously, J. R. Pollack and J. B. Neilands isolated the same molecule from Salmonella typhimurium and named it "this compound".[1][3][4] Both groups recognized its role as an iron transport compound, secreted by the bacteria under iron-deficient conditions to sequester environmental iron.

The initial characterization involved isolating the compound from bacterial culture supernatants and elucidating its chemical nature. Early studies established that this compound is a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine.

Experimental Protocols:

Initial Isolation and Purification of this compound (based on early methods):

A method for preparing enterochelin (this compound) from an E. coli mutant strain unable to transport the ferric-enterochelin complex was developed. This allowed for the accumulation of large quantities of the siderophore in the culture medium.

-

Culturing: Grow the this compound-producing bacterial strain (e.g., E. coli or S. typhimurium) in a low-iron minimal medium to induce siderophore production.

-

Extraction:

-

Acidify the cell-free culture supernatant to approximately pH 2 with a strong acid (e.g., HCl).

-

Extract the acidified supernatant with an organic solvent such as ethyl acetate. The this compound will partition into the organic phase.

-

-

Purification:

-

The crude extract can be further purified using chromatographic techniques. Early methods employed DEAE-cellulose ion-exchange chromatography.

-

The ferric-enterobactin complex can be purified by passing the culture supernatant (with added excess iron) through a DEAE-cellulose column. The bound complex is then eluted.

-

-

Crystallization: The purified this compound can be crystallized to obtain a highly pure sample for structural and functional studies.

Structure and Physicochemical Properties

This compound is a cyclic polyester composed of three molecules of 2,3-dihydroxybenzoyl-L-serine linked in a head-to-tail fashion. This structure provides six hydroxyl groups that form a hexadentate coordination site for ferric iron.

The most remarkable property of this compound is its extremely high affinity for Fe³⁺, with a formation constant (Kf) of approximately 1052 M-1. This makes it one of the strongest known iron chelators.

Quantitative Data:

| Property | Value | Reference |

| Molar Mass | 669.55 g/mol | |

| Chemical Formula | C₃₀H₂₇N₃O₁₅ | |

| Fe³⁺ Binding Affinity (Kf) | ~1052 M-1 | |

| Dissociation Constant (Kd) of Fe-Enterobactin for FepA | 0.2 nM - 50 nM | [1] |

Experimental Protocols:

Determination of Catechol Concentration (Arnow Assay):

The Arnow assay is a colorimetric method used to quantify the concentration of catechol-containing compounds like this compound.

-

Sample Preparation: Prepare a solution of the sample containing this compound.

-

Reagent Addition:

-

To 1.0 mL of the sample, add 1.0 mL of 0.5 M HCl.

-

Add 1.0 mL of a nitrite-molybdate reagent (10 g/L sodium nitrite and 10 g/L sodium molybdate in water).

-

Add 1.0 mL of 1 M NaOH.

-

-

Measurement: A pink to reddish color develops in the presence of catechols. Measure the absorbance of the solution at 515 nm.

-

Quantification: Determine the concentration of this compound by comparing the absorbance to a standard curve prepared with a known concentration of a catechol compound (e.g., 2,3-dihydroxybenzoic acid).

Determination of Iron-Binding Constant (Spectrophotometric Titration):

The high affinity of this compound for iron can be determined by spectrophotometric titration. This method involves monitoring the change in absorbance of a solution of the siderophore as a solution of a ferric salt (e.g., ferric perchlorate) is added.

-

Prepare Solutions: Prepare a solution of purified this compound in a suitable buffer at a defined pH. Also, prepare a standardized solution of a ferric salt.

-

Titration: Incrementally add the ferric salt solution to the this compound solution.

-

Spectrophotometry: After each addition, record the UV-Vis spectrum of the solution. The formation of the ferric-enterobactin complex results in a characteristic absorbance spectrum.

-

Data Analysis: Plot the change in absorbance at a specific wavelength against the molar ratio of iron to this compound. The data can be analyzed using appropriate binding models to calculate the formation constant.

Biosynthesis of this compound

This compound is synthesized from the primary metabolite chorismic acid through a series of enzymatic reactions catalyzed by the products of the ent gene cluster (entA, entB, entC, entD, entE, entF).

The key steps in the biosynthetic pathway are:

-

Conversion of chorismate to 2,3-dihydroxybenzoic acid (DHB) by EntC, EntB, and EntA.

-

Activation of DHB to DHB-adenylate by EntE.

-

Loading of DHB onto the aryl carrier protein domain of EntB.

-

Activation of L-serine to seryl-adenylate by EntF.

-

Loading of L-serine onto the peptidyl carrier protein domain of EntF.

-

Formation of N-(2,3-dihydroxybenzoyl)-L-serine.

-

Cyclization of three N-(2,3-dihydroxybenzoyl)-L-serine monomers to form this compound, catalyzed by the thioesterase domain of EntF.

Signaling Pathway Diagram:

Figure 1. Biosynthetic pathway of this compound from chorismate.

Experimental Protocols:

Purification of this compound Biosynthesis Enzymes (General Workflow):

The individual enzymes of the this compound biosynthesis pathway can be purified using standard protein purification techniques.

-

Overexpression: Clone the gene of interest (e.g., entA, entB, etc.) into an expression vector and transform it into a suitable host strain (e.g., E. coli BL21(DE3)). Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Cell Lysis: Harvest the cells and lyse them using methods such as sonication or French press in a suitable buffer.

-

Clarification: Centrifuge the lysate to remove cell debris.

-

Chromatography: Purify the protein from the soluble fraction using a series of chromatographic steps. This may include:

-

Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), use an appropriate affinity resin (e.g., Ni-NTA).

-

Ion-Exchange Chromatography: Separate proteins based on their charge using resins like DEAE or CM-cellulose.

-

Size-Exclusion Chromatography: Separate proteins based on their size to achieve high purity.

-

-

Purity Analysis: Assess the purity of the final protein sample using SDS-PAGE.

Iron Acquisition Mechanism

The acquisition of iron by this compound involves a multi-step process:

-

Secretion: Under iron-limiting conditions, this compound is synthesized and secreted out of the bacterial cell.

-

Iron Chelation: In the extracellular environment, this compound binds to available ferric iron, forming the stable ferric-enterobactin complex.

-

Receptor Binding: The ferric-enterobactin complex is recognized by a specific outer membrane receptor protein, FepA.

-

Transport across the Outer Membrane: The complex is transported across the outer membrane into the periplasm in a TonB-dependent process.

-

Periplasmic Transport: In the periplasm, the ferric-enterobactin complex binds to the periplasmic binding protein, FepB, which delivers it to the inner membrane ABC transporter FepCDG.

-

Transport across the Inner Membrane: The FepCDG complex transports the ferric-enterobactin complex across the inner membrane into the cytoplasm, a process that requires ATP hydrolysis.

-

Iron Release: In the cytoplasm, the ferric-enterobactin complex is hydrolyzed by the ferric this compound esterase (Fes), which cleaves the ester bonds of the siderophore backbone. This leads to a decrease in the affinity for iron, facilitating its release. The iron is then reduced to its ferrous form (Fe²⁺) and utilized by the cell.

Experimental Workflow Diagram:

Figure 2. Ferric-enterobactin uptake and iron release mechanism.

Experimental Protocols:

Ferric this compound Esterase (Fes) Activity Assay using HPLC:

The activity of Fes can be monitored by measuring the hydrolysis of this compound or ferric-enterobactin over time using High-Performance Liquid Chromatography (HPLC).[5][6][7]

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified Fes enzyme, the substrate (this compound or ferric-enterobactin), and a suitable buffer (e.g., Tris-HCl or phosphate buffer) at a specific pH and temperature.

-

-

Time-Course Sampling: At various time points, take aliquots of the reaction mixture and quench the reaction, for example, by adding a strong acid (e.g., trifluoroacetic acid).

-

HPLC Analysis:

-

Inject the quenched samples onto a reverse-phase HPLC column (e.g., C18).

-

Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with a constant concentration of an ion-pairing agent like trifluoroacetic acid) to separate the substrate (this compound) from its hydrolysis products (linear trimers, dimers, and monomers of 2,3-dihydroxybenzoylserine).

-

Monitor the elution profile using a UV detector at a wavelength where both the substrate and products absorb (e.g., around 254 nm or 316 nm).

-

-

Quantification: Calculate the rate of the reaction by measuring the decrease in the peak area of the substrate and the increase in the peak areas of the products over time.

Chemical Synthesis

The first total synthesis of this compound was reported by E.J. Corey and S. Bhattacharyya. While this initial synthesis had a low yield, it was a significant achievement in confirming the structure of this compound.[8] Subsequent synthetic strategies have improved the overall yield.

Logical Relationship Diagram:

Figure 3. General logic of this compound chemical synthesis.

Conclusion

The discovery of this compound has had a profound impact on our understanding of microbial iron metabolism and has spurred research in various fields, including microbiology, biochemistry, and medicinal chemistry. The development of sophisticated experimental techniques has been crucial in unraveling the complexities of its structure, biosynthesis, and function. For drug development professionals, the this compound system presents a promising target for the development of novel antibiotics that interfere with bacterial iron acquisition, a strategy often referred to as the "Trojan horse" approach. Further research into the intricate details of the this compound pathway will undoubtedly continue to provide valuable insights and opportunities for therapeutic intervention.

References

- 1. This compound: An archetype for microbial iron transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound, an iron transport compound from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iron transport in Salmonella typhimurium: mutants blocked in the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC separation of this compound and linear 2,3-dihydroxybenzoylserine derivatives: a study on mutants of Escherichia coli defective in regulation (fur), esterase (fes) and transport (fepA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Characterization of Salmochelin and this compound Trilactone Hydrolases IroD, IroE, and Fes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

The Double-Edged Sword: Enterobactin's Crucial Role in Bacterial Virulence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance between pathogenic bacteria and their hosts, the battle for essential nutrients is a critical determinant of infection outcome. Iron, a vital cofactor for numerous cellular processes, is aggressively sequestered by the host to limit microbial growth—a defense mechanism known as nutritional immunity. To counteract this, many Gram-negative bacteria have evolved sophisticated iron acquisition systems, chief among them the production of high-affinity iron chelators called siderophores. Enterobactin, a cyclic tricatecholate siderophore, stands out as one of the most powerful iron scavengers known, playing a pivotal role in the virulence of a wide array of clinically significant bacteria, including Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted role of this compound in bacterial pathogenesis, offering insights for researchers and professionals in the field of infectious disease and drug development.

This compound Biosynthesis and Regulation: A Tightly Controlled Arsenal

The production of this compound is a metabolically expensive process, and therefore, its synthesis is tightly regulated to ensure it is only produced under iron-limiting conditions.[3] The biosynthetic pathway and its regulation are prime targets for novel antimicrobial strategies.

The this compound Biosynthesis Pathway

The synthesis of this compound from the precursor chorismate is a multi-step enzymatic process encoded by the ent gene cluster (entA, entB, entC, entD, entE, and entF).[3] The key steps are as follows:

-

Chorismate to 2,3-dihydroxybenzoate (DHB): Chorismate is first converted to isochorismate by EntC. Subsequently, EntB and EntA catalyze the conversion of isochorismate to DHB, the catecholate building block of this compound.[3]

-

Activation of DHB: EntE, a DHB-AMP ligase, activates DHB by adenylation.

-

Assembly and Cyclization: The activated DHB is then transferred to the aryl carrier protein domain of EntB. Finally, the multienzyme complex EntF, in conjunction with EntB and EntD, catalyzes the condensation of three DHB-serine monomers and their subsequent cyclization to form the mature this compound molecule.[3]

Diagram of the this compound Biosynthesis Pathway

Regulation by the Ferric Uptake Regulator (Fur)

The primary regulator of this compound synthesis is the Ferric Uptake Regulator (Fur) protein.[3] In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor, forming a complex that acts as a transcriptional repressor. This Fur-Fe²⁺ complex binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the ent genes, blocking their transcription.[3] Conversely, under iron-limiting conditions, Fur is unable to bind iron and undergoes a conformational change, leading to its dissociation from the Fur boxes. This de-repression allows for the transcription of the ent genes and subsequent production of this compound.[3]

Diagram of Fur-mediated Regulation of this compound Synthesis

Mechanism of Action: A High-Affinity Iron Scavenger

This compound's remarkable ability to acquire iron stems from its exceptionally high affinity for ferric iron (Fe³⁺), with a binding constant of approximately 10⁵² M⁻¹.[4] This allows bacteria to sequester iron from host iron-binding proteins such as transferrin and lactoferrin, effectively outcompeting the host for this essential nutrient.[5]

The process of this compound-mediated iron uptake involves several key steps:

-

Secretion: Apo-enterobactin (iron-free) is synthesized in the bacterial cytoplasm and secreted into the extracellular environment.

-

Iron Chelation: In the extracellular milieu, this compound binds to ferric iron, forming the ferri-enterobactin complex.

-

Uptake: The ferri-enterobactin complex is recognized by specific outer membrane receptors, such as FepA in E. coli.[5] The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD system.

-

Periplasmic Transport: Once in the periplasm, the ferri-enterobactin complex is bound by the periplasmic binding protein FepB, which shuttles it to the inner membrane ABC transporter FepCDG.

-

Inner Membrane Translocation: The FepCDG complex actively transports the ferri-enterobactin complex across the inner membrane into the cytoplasm.

-

Iron Release: Inside the cytoplasm, the ester bonds of the this compound molecule are cleaved by the ferric this compound esterase (Fes), releasing the iron for cellular use.

This compound's Contribution to Bacterial Virulence: Quantitative Insights

The ability to acquire iron via this compound directly correlates with the virulence of many bacterial pathogens. This compound-deficient mutants often exhibit significantly attenuated virulence in animal models of infection.

Table 1: Effect of this compound on Bacterial Virulence

| Bacterial Species | Mutant | Animal Model | Change in LD₅₀ | Reference |

| Salmonella enterica serovar Typhimurium | ent mutant | Mouse | 2-3 log increase | [6] |

| Klebsiella pneumoniae | entB mutant | Mouse (pneumonia) | Attenuated virulence (qualitative) | [7][8] |

| Escherichia coli (APEC) | clbF (colibactin) | Chicken | Significantly attenuated (qualitative) | [9] |

Table 2: Impact of this compound on Bacterial Growth and Biofilm Formation

| Bacterial Species | Mutant | Condition | Observation | Reference |

| Escherichia coli | entE | Iron-limited media | Reduced growth compared to wild-type. | [4][6] |

| Deinococcus metallilatus | Biofilm-overproducing mutants | - | Increased biofilm formation correlated with higher eDNA, protein, and saccharides. | [2] |

| Bacillus subtilis | Protease-deficient mutants | - | Increased biofilm formation compared to wild-type. | [10] |

| Listeria monocytogenes | ΔrecA, ΔyneA | Static and continuous flow | Altered biofilm formation compared to wild-type. | [11] |

Host-Pathogen Interactions: The this compound Tug-of-War

The host immune system has evolved countermeasures to combat siderophore-mediated iron piracy. A key player in this defense is Lipocalin 2 (Lcn2) , also known as siderocalin. Lcn2 is a host protein that specifically binds to and sequesters this compound, preventing its re-uptake by bacteria and effectively neutralizing its iron-scavenging ability.[3]

In response to Lcn2, some pathogenic bacteria have developed evasive strategies. For instance, Salmonella and certain strains of E. coli can produce salmochelin , a glucosylated derivative of this compound. The addition of glucose moieties to the this compound backbone sterically hinders its binding to Lcn2, allowing the bacteria to continue acquiring iron even in the presence of this host defense protein.[3]

Beyond iron acquisition, this compound has been shown to have direct immunomodulatory effects. Apo-enterobactin can act as a pathogen-associated molecular pattern (PAMP), triggering pro-inflammatory responses in host cells. Conversely, it can also exhibit immunosuppressive effects by modulating the aryl hydrocarbon receptor (AhR) pathway.[3]

Diagram of Host-Pathogen Interactions Involving this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in bacterial virulence.

Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification

This colorimetric assay is a universal method for detecting siderophores. The principle is based on the competition for iron between the siderophore and the dye chrome azurol S.

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

FeCl₃·6H₂O

-

Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)

-

Minimal media (e.g., M9)

-

Agar

Protocol for CAS Agar Plates:

-

Prepare Blue Dye Solution:

-

Dissolve 60.5 mg of CAS in 50 ml of deionized water.

-

In a separate beaker, dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

-

Slowly mix the FeCl₃ solution with the CAS solution.

-

In another beaker, dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

-

Slowly add the HDTMA solution to the CAS/FeCl₃ mixture while stirring. The solution will turn dark blue. Autoclave and store in the dark.

-

-

Prepare CAS Agar:

-

Prepare 900 ml of your desired minimal agar medium and autoclave.

-

Cool the agar to approximately 50°C.

-

Aseptically add 100 ml of the sterile Blue Dye Solution to the molten agar and mix gently to avoid bubbles.

-

Pour the CAS agar into sterile petri dishes.

-

-

Inoculation and Incubation:

-

Spot-inoculate bacterial cultures onto the CAS agar plates.

-

Incubate the plates at the optimal growth temperature for the bacterium for 24-48 hours.

-

-

Observation:

-

Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial colony against the blue background. The diameter of the halo can be measured to semi-quantitatively assess siderophore production.

-

Diagram of CAS Assay Workflow

In Vivo Virulence Assay: Determination of Bacterial Load in Murine Organs

This protocol describes a method to assess the virulence of bacterial strains by quantifying their colonization and proliferation in a mouse model of systemic infection.

Materials:

-

Bacterial strains (wild-type and this compound mutant)

-

Specific-pathogen-free mice (e.g., BALB/c or C57BL/6)

-

Sterile phosphate-buffered saline (PBS)

-

Tissue homogenizer

-

Appropriate agar plates (e.g., Luria-Bertani agar)

Protocol:

-

Bacterial Culture Preparation:

-

Grow wild-type and mutant bacterial strains to mid-log phase in appropriate broth.

-

Wash the bacterial cells with sterile PBS and resuspend them to the desired concentration (CFU/ml).

-

-

Mouse Infection:

-

Inject a defined dose of the bacterial suspension (e.g., 10⁵ CFU) into mice via the intraperitoneal or intravenous route. A control group should be injected with sterile PBS.

-

-

Monitoring:

-

Monitor the infected mice for signs of illness (e.g., weight loss, ruffled fur, lethargy) at regular intervals.

-

-

Organ Harvesting and Bacterial Load Quantification:

-

At predetermined time points post-infection (e.g., 24, 48, 72 hours), euthanize the mice.

-

Aseptically harvest organs of interest (e.g., spleen and liver).

-

Weigh each organ and homogenize it in a known volume of sterile PBS.

-

Perform serial dilutions of the tissue homogenates in PBS.

-

Plate the dilutions onto appropriate agar plates and incubate overnight.

-

Count the number of colonies to determine the CFU per gram of organ tissue.

-

-

Data Analysis:

-

Compare the bacterial loads in the organs of mice infected with the wild-type strain to those infected with the this compound mutant. A significant reduction in bacterial load in the mutant-infected group indicates attenuated virulence.

-

⁵⁵Fe-Enterobactin Uptake Assay

This assay directly measures the uptake of iron by bacteria using radiolabeled this compound.

Materials:

-

⁵⁵FeCl₃

-

Purified apo-enterobactin

-

Bacterial strains

-

Iron-deficient growth medium

-

Scintillation vials and scintillation fluid

-

Filtration apparatus with membrane filters (e.g., 0.45 µm pore size)

Protocol:

-

Preparation of ⁵⁵Fe-Enterobactin:

-

Incubate a molar excess of apo-enterobactin with ⁵⁵FeCl₃ in a suitable buffer for a sufficient time to allow complex formation.

-

-

Bacterial Culture Preparation:

-

Grow the bacterial strain to mid-log phase in an iron-deficient medium to induce the expression of iron uptake systems.

-

Harvest the cells by centrifugation, wash them with an iron-free buffer, and resuspend them to a defined cell density.

-

-

Uptake Assay:

-

Initiate the uptake assay by adding a known concentration of ⁵⁵Fe-enterobactin to the bacterial cell suspension.

-

Incubate the mixture at the optimal growth temperature with shaking.

-

At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter to separate the cells from the medium.

-

Wash the filters with an ice-cold wash buffer to remove any non-specifically bound ⁵⁵Fe-enterobactin.

-

-

Quantification of Iron Uptake:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the amount of ⁵⁵Fe taken up by the cells over time.

-

-

Data Analysis:

-

Plot the iron uptake over time to determine the rate of uptake. Compare the uptake rates between wild-type and mutant strains to assess the role of specific genes in this compound-mediated iron acquisition.

-

Conclusion and Future Directions

This compound is undeniably a critical virulence factor for a multitude of pathogenic bacteria. Its central role in iron acquisition, a process essential for bacterial survival and proliferation within the host, makes it an attractive target for the development of novel anti-infective therapies. Strategies aimed at inhibiting this compound biosynthesis, blocking its transport, or interfering with its function represent promising avenues for disarming pathogens without exerting the strong selective pressure that drives the evolution of antibiotic resistance. Furthermore, a deeper understanding of the complex interplay between this compound, the host immune system, and bacterial evasion mechanisms will be crucial for designing effective therapeutic interventions against this compound-producing pathogens. Future research should focus on elucidating the precise molecular mechanisms of this compound's immunomodulatory effects and exploring the potential of this compound-based "Trojan horse" strategies for targeted drug delivery.

References

- 1. Monitoring iron uptake by siderophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative genomics of wild-type and laboratory-evolved biofilm-overproducing Deinococcus metallilatus strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tracking Uptake and Metabolism of Xenometallomycins Using a Multi-Isotope Tagging Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Yersiniabactin Is a Virulence Factor for Klebsiella pneumoniae during Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yersiniabactin is a virulence factor for Klebsiella pneumoniae during pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biofilm Formation by Mutant Strains of Bacilli under Different Stress Conditions [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Strategic Role of Enterobactin in Microbial Iron Warfare: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron, an essential element for myriad cellular processes, is a tightly contested resource in microbial communities. Its low bioavailability in aerobic environments and sequestration by host organisms necessitates sophisticated acquisition strategies by microorganisms. Among the most potent of these is the production of siderophores, small-molecule iron chelators. This technical guide provides an in-depth examination of enterobactin, a catecholate siderophore produced by many Gram-negative bacteria, including Escherichia coli. With an exceptionally high affinity for ferric iron (Fe³⁺), this compound plays a pivotal role in microbial iron competition, virulence, and pathogenesis. This document details the molecular mechanisms of this compound function, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and explores its potential as a target for novel antimicrobial therapies.

The Central Role of this compound in Iron Acquisition

In the iron-limited environments often encountered by bacteria, from soil and water to the tissues of a host organism, the ability to efficiently scavenge iron is a critical determinant of survival and growth.[1] this compound is a key player in this struggle, a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine that exhibits the highest known binding affinity for ferric iron.[2] This remarkable avidity allows bacteria to solubilize and internalize iron from the environment and even "steal" it from host iron-binding proteins like transferrin and lactoferrin.[3]

The Molecular Mechanism of this compound-Mediated Iron Uptake

The action of this compound involves a coordinated multi-step process:

-

Synthesis and Secretion: Under iron-deficient conditions, the expression of the ent gene cluster is induced, leading to the synthesis of this compound from chorismate.[3] The newly synthesized this compound is then secreted out of the bacterial cell.

-

Iron Chelation: In the extracellular environment, this compound binds to any available ferric iron with extremely high affinity, forming a stable ferric-enterobactin complex (Fe-Ent).[2]

-

Receptor Recognition and Transport: The Fe-Ent complex is recognized by a specific outer membrane receptor protein, FepA in E. coli.[2] The transport across the outer membrane is an energy-dependent process requiring the TonB-ExbB-ExbD complex.

-

Periplasmic Transport: Once in the periplasm, the Fe-Ent complex is bound by the periplasmic binding protein, FepB, which shuttles it to the inner membrane ABC transporter FepCDG.[4]

-

Cytoplasmic Import and Iron Release: The FepCDG transporter actively pumps the Fe-Ent complex into the cytoplasm. Inside the cell, the enzyme ferric this compound esterase (Fes) hydrolyzes the this compound molecule, reducing the affinity for iron and facilitating its release for cellular use.[2]

Quantitative Analysis of this compound Function

The effectiveness of this compound in iron competition can be quantified through several key parameters.

| Parameter | Value | Significance in Iron Competition | Reference |

| Iron (Fe³⁺) Binding Affinity Constant (K_f) | 10⁵² M⁻¹ | This exceptionally high affinity allows this compound to outcompete host iron-binding proteins and other microbial siderophores for iron. | [2] |

| Dissociation Constant (K_d) for FepA Receptor | 0.2 - 50 nM | A low K_d indicates a high affinity of the ferric-enterobactin complex for its outer membrane receptor, ensuring efficient capture and initiation of the uptake process. | [4] |

| Dissociation Constant (K_d) for FepB Periplasmic Protein | 30 nM | Strong binding to the periplasmic shuttle protein prevents the loss of the siderophore complex and ensures its delivery to the inner membrane transporter. | [4] |

| This compound Production in E. coli (Arnow Units) | 35 ± 6 | The level of siderophore production is a critical factor in establishing a sufficient extracellular concentration to effectively scavenge iron. | [5] |

Comparative Efficacy of Siderophores

While this compound is a powerhouse of iron chelation, other bacteria produce a diverse array of siderophores. The competitive landscape is shaped by the relative affinities and uptake efficiencies of these different molecules.

| Siderophore | Producing Organism (Example) | Iron Binding Affinity (log K_f) | Key Competitive Features | Reference |

| This compound | Escherichia coli | 52 | Highest known affinity for Fe³⁺. | [2] |

| Pyoverdine | Pseudomonas aeruginosa | ~32 | Fluorescent siderophore, often involved in signaling. | [6] |

| Ferrichrome | Ustilago sphaerogena (fungus) | 29.5 | A hydroxamate-type siderophore that can be utilized by some bacteria. | [5] |

| Aerobactin | Enterobacter aerogenes | 23 | A hydroxamate siderophore often found in pathogenic strains. | [7] |

| Salmochelin | Salmonella enterica | >35 | A C-glucosylated derivative of this compound that can evade host immune responses. | [8] |

Key Experimental Protocols

The study of this compound and its role in microbial iron competition relies on a set of established experimental procedures.

Quantification of Catechol Siderophores: The Arnow Assay

This colorimetric assay is a standard method for detecting and quantifying catechol-containing compounds like this compound.

Principle: The Arnow assay is based on the reaction of catechols with nitrite-molybdate reagent in an acidic solution, followed by the addition of a strong base to produce a red-colored complex. The intensity of the color is proportional to the concentration of the catechol.[1]

Methodology:

-

Sample Preparation: Centrifuge a bacterial culture grown under iron-limiting conditions to pellet the cells. The supernatant contains the secreted siderophores.

-

Reaction:

-

To 1 ml of the culture supernatant, add 1 ml of 0.5 N HCl.

-

Add 1 ml of nitrite-molybdate reagent (10% w/v sodium nitrite and 10% w/v sodium molybdate).

-

Add 1 ml of 1 M NaOH.

-

Add 1 ml of distilled water.

-

-

Measurement: Measure the absorbance of the resulting red solution at 510 nm using a spectrophotometer.

-

Quantification: Determine the concentration of this compound by comparing the absorbance to a standard curve prepared with known concentrations of 2,3-dihydroxybenzoic acid (DHB).

Bacterial Iron Uptake Assay using Radiolabeled Iron (⁵⁵Fe)

This assay directly measures the ability of bacteria to acquire iron from the environment, mediated by siderophores.

Principle: Bacteria are incubated with a radiolabeled iron source (⁵⁵Fe³⁺) complexed with this compound. The amount of radioactivity incorporated by the cells over time is a direct measure of iron uptake.[9]

Methodology:

-

Cell Preparation: Grow bacteria to mid-log phase in an iron-depleted medium to induce the expression of iron uptake systems. Wash and resuspend the cells in a minimal medium.

-

Preparation of Radiolabeled Ferric-Enterobactin: Prepare a solution of ⁵⁵FeCl₃ and mix it with a molar excess of purified this compound to form the ⁵⁵Fe-enterobactin complex.

-

Uptake Experiment:

-

Initiate the uptake by adding the ⁵⁵Fe-enterobactin complex to the bacterial suspension.

-

Incubate the mixture at 37°C with shaking.

-

At various time points, take aliquots of the cell suspension and immediately filter them through a 0.22 µm membrane filter to separate the cells from the medium.

-

Wash the filters with a cold stop buffer (e.g., saline) to remove any non-specifically bound radioactivity.

-

-

Measurement: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the incorporated radioactivity (counts per minute) against time to determine the rate of iron uptake.

Microbial Competition Assay

This assay assesses the competitive advantage conferred by siderophore production in a mixed microbial population.

Principle: Two or more bacterial strains, typically a wild-type siderophore producer and a mutant unable to produce the siderophore, are co-cultured in an iron-limited medium. The change in the ratio of the two strains over time indicates the competitive fitness associated with siderophore production.[10]

Methodology:

-

Strain Preparation: Grow the wild-type and mutant strains separately to a defined optical density.

-

Co-culture Inoculation: Inoculate an iron-limited liquid medium with a defined ratio of the wild-type and mutant strains (e.g., 1:1).

-

Incubation: Incubate the co-culture at an appropriate temperature with shaking.

-

Sampling and Plating: At regular intervals (e.g., every few hours), take samples from the co-culture, perform serial dilutions, and plate them on a non-selective agar medium.

-

Colony Differentiation and Counting: After incubation, differentiate and count the colonies of the wild-type and mutant strains. This can be achieved through replica plating onto selective media or by using strains with different selectable markers (e.g., antibiotic resistance).

-

Data Analysis: Calculate the ratio of the two strains at each time point. A significant increase in the proportion of the wild-type strain demonstrates the competitive advantage of this compound production.

Visualizing the Molecular Machinery and Experimental Logic

Signaling and Biosynthesis of this compound

Caption: Regulatory pathway of this compound synthesis in response to iron availability.

This compound-Mediated Iron Transport Workflow

Caption: Step-by-step workflow of ferric-enterobactin transport into the bacterial cell.

Logical Workflow for a "Trojan Horse" Antibiotic Strategy

Caption: Conceptual workflow of a siderophore-based "Trojan horse" antibiotic delivery.

Implications for Drug Development

The critical role of this compound in bacterial survival and virulence makes it an attractive target for the development of novel antimicrobial agents.[11]

"Trojan Horse" Antibiotics

One of the most promising strategies involves the "Trojan Horse" approach.[11][12] In this strategy, an antibiotic is chemically conjugated to a siderophore mimic that can be recognized and transported by the this compound uptake machinery.[12] This allows the antibiotic to bypass the outer membrane permeability barrier of Gram-negative bacteria and accumulate to toxic concentrations inside the cell.[12] This approach has the potential to rejuvenate existing antibiotics that are ineffective against Gram-negative pathogens and to overcome certain mechanisms of antibiotic resistance.[11]

Inhibitors of this compound Synthesis

Another approach is to develop small molecule inhibitors that target the enzymes of the this compound biosynthesis pathway.[3] By blocking the production of this compound, these inhibitors would effectively "starve" the bacteria of iron, attenuating their growth and virulence, and making them more susceptible to host immune defenses.[3]

Conclusion

This compound is a testament to the evolutionary ingenuity of bacteria in their relentless pursuit of essential nutrients. Its unparalleled iron-chelating ability makes it a formidable weapon in the competitive microbial world and a key virulence factor for many pathogenic species. A thorough understanding of its function, regulation, and transport is not only fundamental to microbial ecology and pathogenesis but also opens up exciting new avenues for the development of targeted antimicrobial therapies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers to further explore and exploit the intricacies of the this compound system in the ongoing battle against bacterial infections.

References

- 1. Arnow Test for Catecholate-Type Siderophores [protocols.io]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemie.uni-muenchen.de [chemie.uni-muenchen.de]

- 5. AhpC Is Required for Optimal Production of this compound by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nickel exposure reduces this compound production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | this compound and salmochelin S4 inhibit the growth of Staphylococcus aureus [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Heavy-Metal Trojan Horse: this compound-Directed Delivery of Platinum(IV) Prodrugs to Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Enterobactin's Pivotal Role in Host-Pathogen Interactions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Enterobactin, a cyclic tricatecholate siderophore, stands as a testament to the intricate molecular arms race waged between bacterial pathogens and their hosts. With an exceptionally high affinity for ferric iron, this compound is a key virulence factor for many Gram-negative bacteria, enabling them to scavenge this essential nutrient from the iron-limited environment of the host. This technical guide provides a comprehensive overview of this compound's function in host-pathogen interactions, detailing its biosynthesis, mechanism of action, the host's countermeasures, and bacterial evasion strategies. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical bacterial system and its potential as a therapeutic target.

This compound: The High-Affinity Iron Scavenger

Iron is a critical cofactor for numerous essential enzymatic reactions in both bacteria and their hosts. However, the concentration of free iron in host tissues is kept extremely low as a defense mechanism known as nutritional immunity. To overcome this iron limitation, pathogenic bacteria have evolved sophisticated iron acquisition systems, with the production of siderophores like this compound being a primary strategy.

This compound, primarily produced by Enterobacteriaceae such as Escherichia coli, Salmonella typhimurium, and Klebsiella pneumoniae, is one of the strongest known siderophores, exhibiting an extraordinary affinity for ferric iron (Fe³⁺) with a binding constant (K) of approximately 1052 M−1.[1] This allows bacteria to effectively sequester iron from host iron-binding proteins like transferrin and lactoferrin.

Biosynthesis and Secretion

The biosynthesis of this compound is a complex process encoded by the ent gene cluster. The pathway begins with chorismate, a precursor from the shikimate pathway, and involves a series of enzymatic reactions catalyzed by proteins such as EntA, EntB, and EntC to produce 2,3-dihydroxybenzoic acid (DHB). Three molecules of DHB are then coupled to a cyclic trilactone of L-serine by a non-ribosomal peptide synthetase (NRPS) machinery, including EntD, EntE, and EntF, to form the final this compound molecule.[2] Once synthesized in the cytoplasm, this compound is secreted into the extracellular environment.

The Host-Pathogen Tug-of-War for Iron

The secretion of this compound by pathogenic bacteria initiates a critical struggle with the host for the control of iron, a battle that significantly influences the outcome of an infection.

Bacterial Iron Uptake

Once in the extracellular space, this compound binds to ferric iron, forming a stable complex known as ferric-enterobactin. This complex is then recognized by specific outer membrane receptors on the bacterial surface, such as FepA in E. coli. The transport of ferric-enterobactin across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD system. In the periplasm, the ferric-enterobactin complex binds to the periplasmic protein FepB, which delivers it to the inner membrane ABC transporter complex FepCDG for translocation into the cytoplasm. Inside the cell, the iron is released from this compound through the action of the ferric this compound esterase (Fes), which linearizes the siderophore, reducing its affinity for iron.[1]

Host Counter-Defense: The Role of Lipocalin 2

The host has evolved a direct countermeasure against this compound-mediated iron acquisition in the form of Lipocalin 2 (Lcn2), also known as siderocalin or neutrophil gelatinase-associated lipocalin (NGAL). Lcn2 is an innate immune protein that specifically binds to this compound with high affinity, sequestering it and preventing its re-uptake by bacteria.[3][4][5] This "siderophore-napping" effectively starves the bacteria of iron, limiting their growth and virulence. Furthermore, the binding of this compound by Lcn2 can trigger a pro-inflammatory response, leading to the release of cytokines like IL-8, which recruits neutrophils to the site of infection.[4][6]

Bacterial Evasion of Lipocalin 2

In response to the host's Lcn2 defense, some pathogenic bacteria have developed ingenious evasion strategies. A key mechanism is the production of "stealth" siderophores, which are structurally modified versions of this compound that are not recognized by Lcn2. One prominent example is salmochelin, a C-glucosylated derivative of this compound. The addition of glucose moieties to the this compound backbone sterically hinders its binding to Lcn2, allowing the bacteria to continue acquiring iron even in the presence of this host defense protein.[5][7]

Quantitative Insights into this compound's Role

The following tables summarize key quantitative data related to this compound's function and its impact on bacterial virulence.

| Parameter | Value | Organism(s) | Reference(s) |

| This compound Binding Affinity for Fe³⁺ (K) | ~1052 M⁻¹ | Escherichia coli, Salmonella typhimurium | [1] |

| Lipocalin 2 Binding Affinity for this compound (Kd) | ~0.4 nM | Human | [3] |

| Pathogen | Condition | This compound Production | Reference(s) |

| Escherichia coli (Uropathogenic) | Iron-deficient urine | 97.5% of isolates positive for siderophore production | [8] |

| Klebsiella pneumoniae | Iron limitation, continuous culture (D = 0.4 h⁻¹) | Increased production compared to batch cultures | [2][9] |

| Klebsiella pneumoniae | Iron limitation, continuous culture (D = 0.1 h⁻¹) | Significant production | [2][9] |

| Organism | Mutation | Growth Condition | Effect on Growth | Reference(s) |

| Escherichia coli | ΔtonB | Rich medium (LBA) | Poor growth, reversible with FeCl₃ supplementation | [10] |

| Pathogen | Mutant Strain | Mouse Model | Change in LD₅₀ Compared to Wild-Type | Reference(s) |

| Salmonella typhimurium | ENT⁻ (this compound synthesis mutant) | Intraperitoneal injection | 2 to 3 log units higher (less virulent) | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound's role in host-pathogen interactions.

Siderophore Detection and Quantification

The CAS assay is a universal method for detecting siderophores. It relies on the principle that siderophores will remove iron from the blue-colored CAS-iron complex, resulting in a color change to orange.

Materials:

-

CAS solution: 60.5 mg of Chrome Azurol S in 50 mL of ddH₂O.

-

HDTMA solution: 72.9 mg of hexadecyltrimethylammonium bromide in 40 mL of ddH₂O.

-

FeCl₃ solution: 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

-

Shuttle solution: Mix 1 mL of FeCl₃ solution with 9 mL of ddH₂O, then add 10 mL of the CAS solution and 20 mL of the HDTMA solution.

-

CAS agar plates: Prepare a suitable growth medium (e.g., M9 minimal medium) with 1.5% agar. Autoclave and cool to 50°C. Aseptically add the CAS shuttle solution to a final concentration of 10% (v/v).

Protocol (Qualitative Plate Assay):

-

Prepare CAS agar plates as described above.

-

Spot 2-5 µL of an overnight bacterial culture onto the center of the plate.

-

Incubate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours.

-

Observe the plate for the formation of an orange halo around the bacterial colony, indicating siderophore production.

Protocol (Quantitative Liquid Assay):

-

Grow bacteria in iron-deficient liquid medium.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Mix 0.5 mL of the culture supernatant with 0.5 mL of the CAS shuttle solution.

-

Incubate at room temperature for 20 minutes.

-

Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (uninoculated medium) indicates siderophore activity.

-

Quantify siderophore production by creating a standard curve using a known siderophore like deferoxamine mesylate.

The Arnow assay is a colorimetric method specific for the quantification of catechol-type siderophores like this compound.

Materials:

-

0.5 N HCl

-

Nitrite-molybdate reagent: 10 g NaNO₂ and 10 g Na₂MoO₄·2H₂O in 100 mL of distilled water.

-

1 N NaOH

-

2,3-Dihydroxybenzoic acid (DHBA) standard.

Protocol:

-

To 1 mL of the culture supernatant, add 1 mL of 0.5 N HCl.

-

Add 1 mL of the nitrite-molybdate reagent and mix.

-

Add 1 mL of 1 N NaOH and mix. The solution will turn yellow to reddish-pink in the presence of catechols.

-

Immediately measure the absorbance at 510 nm.

-

Quantify the concentration of this compound by comparing the absorbance to a standard curve prepared with known concentrations of DHBA.

In Vivo Virulence Assessment

This model is used to assess the ability of a pathogen to cause localized infection and abscess formation.

Materials:

-

6-8 week old female BALB/c mice.

-

Bacterial strains (wild-type and this compound mutant).

-

Phosphate-buffered saline (PBS).

-

Syringes and needles (27-gauge).

-

Calipers.

Protocol:

-

Grow bacterial strains to mid-log phase in a suitable broth.

-

Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

-

Anesthetize the mice.

-

Shave a small area on the back of each mouse.

-

Inject 100 µL of the bacterial suspension subcutaneously into the shaved area.

-

Monitor the mice daily for signs of illness and measure the size of the resulting abscess or lesion using calipers.

-

At a predetermined time point (e.g., 3-5 days post-infection), euthanize the mice.

-

Excise the abscess/lesion and homogenize the tissue.

-

Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

-

Compare the bacterial burden and lesion size between mice infected with the wild-type and this compound mutant strains.

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to this compound's role in host-pathogen interactions.

Caption: this compound biosynthesis pathway in E. coli.

Caption: Host-pathogen interactions involving this compound.

Caption: Experimental workflow for assessing this compound's role.

Conclusion and Future Directions

This compound's central role in bacterial iron acquisition makes it a critical determinant of virulence for a wide range of pathogenic bacteria. The intricate interplay between this compound, the host's innate immune response, and bacterial evasion mechanisms highlights a dynamic co-evolutionary battle. A thorough understanding of these interactions is paramount for the development of novel anti-infective strategies.

Targeting this compound biosynthesis or its transport system represents a promising avenue for the development of new antimicrobial agents that could act as "virulence blockers" rather than traditional bactericidal or bacteriostatic drugs. Furthermore, the development of vaccines targeting components of the this compound system could provide a novel immunotherapeutic approach to combat infections by these pathogens. Continued research into the quantitative aspects of this compound production and its precise role in different infection models will be crucial for the successful translation of these strategies from the laboratory to the clinic.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Influence of growth rate and iron limitation on the expression of outer membrane proteins and this compound by Klebsiella pneumoniae grown in continuous culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Ferric this compound Transporter Fep Is Required for Persistent Salmonella enterica Serovar Typhimurium Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. Iron metabolism at the host pathogen interface: lipocalin 2 and the pathogen-associated iroA gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipocalin 2 regulates intestine bacterial survival by interplaying with siderophore in a weaned piglet model of Escherichia coli infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Siderophore production by uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of growth rate and iron limitation on the expression of outer membrane proteins and this compound by Klebsiella pneumoniae grown in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overcoming Iron Deficiency of an Escherichia coli tonB Mutant by Increasing Outer Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enterochelin (this compound): virulence factor for Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unrivaled Iron Scavenger: A Technical Guide to the High-Affinity Chelation Mechanism of Enterobactin

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the perpetual battle for essential nutrients, iron stands as a critical cofactor for a myriad of cellular processes. However, its bioavailability in aerobic environments is remarkably low. To overcome this limitation, many bacteria have evolved sophisticated iron acquisition systems, among which the siderophore-mediated pathway is paramount. Enterobactin, a cyclic triserine lactone derivative produced predominantly by Gram-negative bacteria such as Escherichia coli, represents the pinnacle of siderophore evolution. Its extraordinary affinity for ferric iron (Fe³⁺) makes it one of the most powerful iron chelators known, enabling bacteria to thrive in iron-depleted host environments. This technical guide provides an in-depth exploration of the high-affinity iron chelation mechanism of this compound, detailing its structure, binding thermodynamics, transport pathways, and the experimental methodologies used to elucidate these processes.

The Molecular Architecture and Iron Coordination of this compound

This compound is synthesized from three molecules of 2,3-dihydroxybenzoic acid (DHB) linked to a cyclic triserine lactone backbone.[1] This unique structure provides a hexadentate coordination environment for ferric iron, with the six hydroxyl groups of the three catecholate moieties forming an exceptionally stable octahedral complex with Fe³⁺. The resulting ferric this compound complex ([FeEnt]³⁻) possesses an unprecedentedly high affinity for iron.

Quantitative Analysis of this compound-Iron Binding

The interaction between this compound and ferric iron is characterized by an exceptionally high binding affinity. This section summarizes the key quantitative data that underscore the remarkable stability of the ferric this compound complex.

| Parameter | Value | Method of Determination | Reference |

| Association Constant (Kₐ) | 10⁵² M⁻¹ | Spectrophotometric Titration | |

| Dissociation Constant (K₋) for FepA | 0.2 nM - 50 nM | Filter Binding Assay, Fluorescence Spectroscopy | [2] |

| Dissociation Constant (K₋) for FepB | ~30 nM | Fluorescence Quenching | [3] |

| Reduction Potential (Fe³⁺/Fe²⁺-enterobactin) | -0.79 V (at pH 7.4) | Electrochemical Methods |

Signaling Pathways and Regulatory Networks

The biosynthesis and transport of this compound are tightly regulated to ensure efficient iron acquisition while preventing iron toxicity. The primary regulator of this system is the Ferric Uptake Regulator (Fur) protein.

This compound Biosynthesis Pathway

The synthesis of this compound from chorismate involves a series of enzymatic steps catalyzed by the products of the ent gene cluster (entA, entB, entC, entD, entE, entF).

Regulation of this compound Synthesis and Transport by Fur

Under iron-replete conditions, the Fur protein, complexed with Fe²⁺, acts as a transcriptional repressor. It binds to "Fur boxes" in the promoter regions of the ent genes and the genes encoding the ferric this compound transport machinery, thereby inhibiting their expression. When intracellular iron levels are low, Fur is in its apo form and does not bind DNA, leading to the derepression of these genes and the subsequent production of this compound and its transport proteins.

The Ferric this compound Transport Machinery

Once synthesized and secreted, this compound scavenges ferric iron from the extracellular environment. The resulting [FeEnt]³⁻ complex is then recognized and transported into the bacterial cell through a multi-protein system that spans the outer and inner membranes.

Experimental Protocols

The elucidation of the this compound-mediated iron acquisition system has relied on a variety of sophisticated experimental techniques. This section provides an overview of the key methodologies.

Determination of Iron Binding Affinity by Spectrophotometric Titration

This method relies on the change in the absorbance spectrum of this compound upon iron binding.

-

Preparation of Solutions:

-

Prepare a stock solution of purified this compound in a suitable buffer (e.g., Tris-HCl) at a known concentration.

-

Prepare a stock solution of a ferric iron salt (e.g., FeCl₃) of a known concentration.

-

-

Titration:

-

Place the this compound solution in a cuvette and record its initial absorbance spectrum (typically in the UV-Vis range).

-

Incrementally add small, known volumes of the ferric iron solution to the cuvette.

-

After each addition, allow the solution to equilibrate and record the absorbance spectrum.

-

-

Data Analysis:

-

Monitor the change in absorbance at a wavelength where the ferric this compound complex has a strong absorbance and the free this compound has minimal absorbance (e.g., around 495 nm).

-

Plot the change in absorbance as a function of the molar ratio of iron to this compound.

-

Fit the resulting binding isotherm to an appropriate binding model to determine the association constant (Kₐ).

-

Ferric this compound Transport Assay

This assay measures the uptake of radiolabeled iron into bacterial cells.

-

Cell Culture:

-

Grow the bacterial strain of interest (e.g., E. coli) in an iron-deficient medium to induce the expression of the this compound system.

-

-

Preparation of Radiolabeled Ferric this compound:

-

Prepare ferric this compound using a radioisotope of iron, such as ⁵⁵Fe or ⁵⁹Fe.

-

-

Uptake Experiment:

-

Harvest the cells and resuspend them in a suitable assay buffer.

-

Initiate the uptake by adding the radiolabeled ferric this compound to the cell suspension.

-

At various time points, take aliquots of the cell suspension and rapidly filter them through a membrane filter to separate the cells from the medium.

-

Wash the filters to remove any non-specifically bound radioactivity.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the rate of iron uptake per unit of cells.

-

Ferrithis compound Esterase (Fes) Activity Assay

This assay measures the enzymatic hydrolysis of the ferric this compound complex.

-

Preparation of Substrate and Enzyme:

-

Prepare a solution of ferric this compound.

-

Prepare a purified or cell-free extract containing the Fes enzyme.

-

-

Enzymatic Reaction:

-

Incubate the ferric this compound substrate with the Fes enzyme preparation at an optimal temperature and pH.

-

-

Detection of Products:

-

The hydrolysis of the ester bonds in the this compound backbone can be monitored by various methods, including High-Performance Liquid Chromatography (HPLC) to separate and quantify the hydrolysis products (e.g., 2,3-dihydroxybenzoyl-serine monomers, dimers, and trimers).

-

-

Data Analysis:

-